molecular formula C8H11N3O B13165055 2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

Cat. No.: B13165055
M. Wt: 165.19 g/mol
InChI Key: ICDGZOFJSYUSSR-UHFFFAOYSA-N
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Description

2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound with the molecular formula C8H11N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable ketone in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O/c1-6-4-8(12)11-3-2-9-5-7(11)10-6/h4,9H,2-3,5H2,1H3

InChI Key

ICDGZOFJSYUSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCNCC2=N1

Origin of Product

United States

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